molecular formula C22H22N6O2S B15112347 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide

Cat. No.: B15112347
M. Wt: 434.5 g/mol
InChI Key: HBQNBSREZPUVCH-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide is a complex organic compound that features a tetrazole ring, a quinoline moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from 2-hydroxyquinoline.

    Final Coupling Reaction: The quinoline derivative is coupled with the tetrazole-sulfanyl intermediate under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit specific enzymes.

    Receptor Binding: The quinoline moiety can interact with biological receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-methylacetamide
  • **2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylacetamide

Uniqueness

The presence of both the tetrazole and quinoline moieties in 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide provides a unique combination of chemical properties, making it more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide

InChI

InChI=1S/C22H22N6O2S/c1-14-8-9-19(15(2)10-14)28-22(24-25-26-28)31-13-21(30)27(3)12-16-11-20(29)23-18-7-5-4-6-17(16)18/h4-11H,12-13H2,1-3H3,(H,23,29)

InChI Key

HBQNBSREZPUVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43)C

Origin of Product

United States

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